[(4-Methoxy-1-naphthyl)methyl]methylamine hydrobromide
Overview
Description
[(4-Methoxy-1-naphthyl)methyl]methylamine hydrobromide is a chemical compound with the molecular formula C12H15NO.BrH. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a methoxy group and a methylamine group attached to the naphthalene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methoxy-1-naphthyl)methyl]methylamine hydrobromide typically involves the reaction of 4-methoxy-1-naphthaldehyde with methylamine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Reducing Agent: Sodium borohydride or lithium aluminum hydride
The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
[(4-Methoxy-1-naphthyl)methyl]methylamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a naphthoquinone derivative.
Reduction: The naphthalene ring can be reduced to form tetrahydronaphthalene derivatives.
Substitution: The methylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Naphthoquinone derivatives
Reduction: Tetrahydronaphthalene derivatives
Substitution: N-alkyl or N-acyl derivatives
Scientific Research Applications
[(4-Methoxy-1-naphthyl)methyl]methylamine hydrobromide is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis to produce dyes, pigments, and pharmaceuticals.
Biology: In studies involving enzyme inhibition and receptor binding.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4-Methoxy-1-naphthyl)methyl]methylamine hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The pathways involved often include:
Binding to active sites: Inhibiting enzyme activity by occupying the active site.
Receptor modulation: Altering receptor activity by binding to receptor sites.
Comparison with Similar Compounds
Similar Compounds
1-Naphthylmethylamine: Used as a building block in organic synthesis.
N-Methyl-1-naphthalenemethylamine: Used in the preparation of intermediates for drug synthesis.
4-Methoxy-1-naphthol: Used in the synthesis of naphthoxylactic acid.
Uniqueness
[(4-Methoxy-1-naphthyl)methyl]methylamine hydrobromide is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
1-(4-methoxynaphthalen-1-yl)-N-methylmethanamine;hydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO.BrH/c1-14-9-10-7-8-13(15-2)12-6-4-3-5-11(10)12;/h3-8,14H,9H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHXPAMWHYDMGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C2=CC=CC=C12)OC.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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